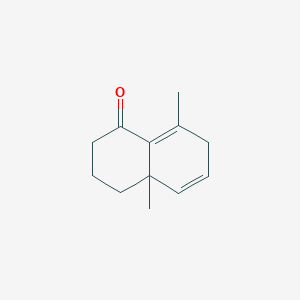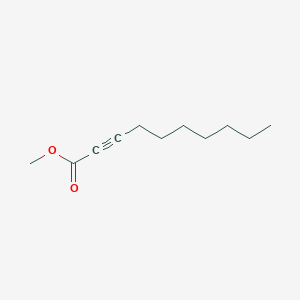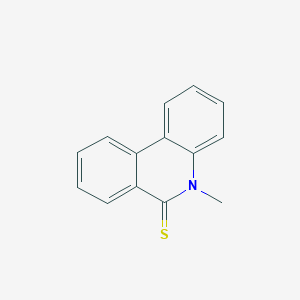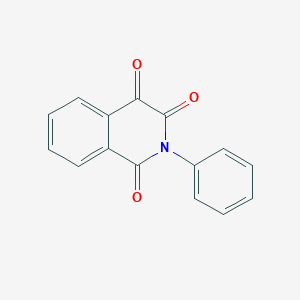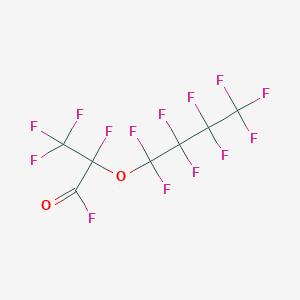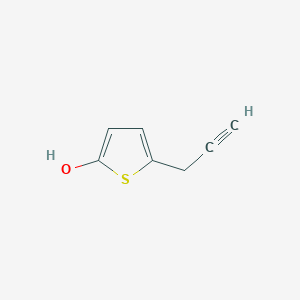
1-(Triethylstannyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Triethylstannyl)-1H-pyrrole-2,5-dione is an organotin compound that features a pyrrole ring substituted with a triethylstannyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The presence of the triethylstannyl group in this compound imparts unique chemical properties that make it valuable for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Triethylstannyl)-1H-pyrrole-2,5-dione typically involves the reaction of a pyrrole derivative with a triethylstannyl reagent. One common method is the stannylation of pyrrole-2,5-dione using triethylstannyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale stannylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Triethylstannyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The triethylstannyl group can be oxidized to form organotin oxides.
Reduction: The compound can be reduced to form the corresponding pyrrole derivative.
Substitution: The triethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Organotin oxides and pyrrole derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Various substituted pyrrole compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Triethylstannyl)-1H-pyrrole-2,5-dione has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(Triethylstannyl)-1H-pyrrole-2,5-dione involves the interaction of the triethylstannyl group with molecular targets. The stannyl group can participate in coordination with metal centers, facilitating catalytic reactions. Additionally, the compound can undergo redox reactions, influencing its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(Trimethylstannyl)-1H-pyrrole-2,5-dione: Similar structure but with a trimethylstannyl group instead of triethylstannyl.
1-(Tributylstannyl)-1H-pyrrole-2,5-dione: Contains a tributylstannyl group, offering different steric and electronic properties.
1-(Triethylsilyl)-1H-pyrrole-2,5-dione: Features a triethylsilyl group, providing a comparison between stannyl and silyl substituents.
Uniqueness
1-(Triethylstannyl)-1H-pyrrole-2,5-dione is unique due to the specific properties imparted by the triethylstannyl group. This group enhances the compound’s reactivity and stability, making it valuable for specialized applications in synthesis and catalysis.
Propiedades
Número CAS |
65284-41-5 |
|---|---|
Fórmula molecular |
C10H17NO2Sn |
Peso molecular |
301.96 g/mol |
Nombre IUPAC |
1-triethylstannylpyrrole-2,5-dione |
InChI |
InChI=1S/C4H3NO2.3C2H5.Sn/c6-3-1-2-4(7)5-3;3*1-2;/h1-2H,(H,5,6,7);3*1H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
VTMRVFBBLOYPKG-UHFFFAOYSA-M |
SMILES canónico |
CC[Sn](CC)(CC)N1C(=O)C=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone](/img/structure/B14474964.png)


![4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde](/img/structure/B14474996.png)
